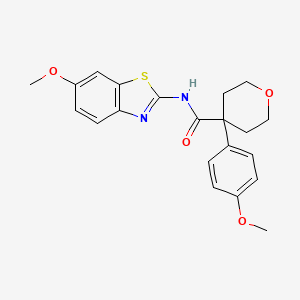

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Description

This compound is a benzothiazole-carboxamide derivative characterized by a tetrahydro-2H-pyran core substituted with a 4-methoxyphenyl group and a 6-methoxybenzothiazole moiety.

Properties

Molecular Formula |

C21H22N2O4S |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide |

InChI |

InChI=1S/C21H22N2O4S/c1-25-15-5-3-14(4-6-15)21(9-11-27-12-10-21)19(24)23-20-22-17-8-7-16(26-2)13-18(17)28-20/h3-8,13H,9-12H2,1-2H3,(H,22,23,24) |

InChI Key |

CTYYXIBLPKVFLT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of 4-Methoxy-2-aminothiophenol with Reagents

One of the most efficient approaches for synthesizing the benzothiazole core involves the cyclization of appropriately substituted 2-aminothiophenols. For our target compound, 4-methoxy-2-aminothiophenol serves as the starting material.

Method A: Cyclization with Carboxylic Acids or Derivatives

4-Methoxy-2-aminothiophenol (10 mmol) and an excess of formic acid (5 mL) are refluxed for 4 hours. The reaction mixture is then cooled to room temperature, neutralized with saturated sodium bicarbonate solution, and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is purified by recrystallization from ethanol.

This method can be adapted using other carboxylic acid derivatives such as orthoesters, which have shown excellent yields in benzothiazole synthesis.

Method B: One-Pot Synthesis from Aniline Derivatives

An alternative approach involves the direct synthesis from 4-methoxyaniline through a one-pot procedure:

To a solution of 4-methoxyaniline (10 mmol) in DMSO (20 mL), potassium O-ethyl xanthate (15 mmol) is added, followed by dropwise addition of hydrobromic acid (48%, 2 mL). The mixture is stirred at room temperature for 30 minutes, then heated to 60°C for 2 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is treated with standard workup procedures and the product is purified by column chromatography.

This method generates the 2-aminothiophenol in situ before cyclization, offering a more streamlined approach.

Microwave-Assisted Synthesis

Recent advances in green chemistry have highlighted the benefits of microwave-assisted synthesis for benzothiazole derivatives:

A mixture of 4-methoxy-2-aminothiophenol (5 mmol) and triethyl orthoformate (15 mmol) is placed in a microwave reactor vessel. The reaction is conducted at 120°C for 10 minutes under microwave irradiation (300W). After cooling, the mixture is diluted with dichloromethane, washed with water, dried over sodium sulfate, and concentrated. The product is purified by recrystallization from ethanol/water.

This method significantly reduces reaction time while maintaining high yields and purity.

Synthesis of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid

From Ethyl Cyanoacetate and Dihalogenated Ether

Based on methods for synthesizing tetrahydropyran-4-carboxylic acid derivatives, the following approach can be applied:

To a solution of ethyl cyanoacetate (10 mmol) in anhydrous DMF (30 mL), sodium hydride (60% dispersion in mineral oil, 12 mmol) is added portionwise at 0°C. After stirring for 30 minutes, bis(2-bromoethyl) ether (10 mmol) is added dropwise, and the mixture is warmed to room temperature and stirred overnight. The reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is processed using standard workup procedures, and the crude ester intermediate is purified by column chromatography.

Introduction of the 4-Methoxyphenyl Group

The 4-methoxyphenyl group can be introduced through a Grignard reaction:

To a solution of 4-methoxyphenylmagnesium bromide (prepared from 4-bromoanisole and magnesium turnings) in THF at -78°C, the above ester intermediate (5 mmol) is added dropwise. After complete addition, the mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is processed using standard procedures.

Hydrolysis of Nitrile and Ester Groups

Following the introduction of the 4-methoxyphenyl group, the nitrile and ester functionalities must be converted to a carboxylic acid:

The intermediate from the previous step is dissolved in a mixture of ethanol and water (3:1, 20 mL), and sodium hydroxide (20 mmol) is added. The mixture is refluxed for 8 hours, cooled to room temperature, and acidified with 6M HCl to pH 2. The product is extracted with ethyl acetate, dried over sodium sulfate, and concentrated to yield 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid.

Carboxamide Formation: Coupling Strategies

Via Acid Chloride Formation

The most direct approach to forming the carboxamide linkage involves converting the carboxylic acid to an acid chloride followed by reaction with the aminobenzothiazole:

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (5 mmol) is suspended in anhydrous dichloromethane (20 mL), and thionyl chloride (15 mmol) is added dropwise. The mixture is refluxed for 4 hours. After evaporating the excess thionyl chloride under reduced pressure, the crude acid chloride is dissolved in fresh dichloromethane (20 mL).

To this solution, 6-methoxy-1,3-benzothiazol-2-amine (5 mmol) and triethylamine (10 mmol) in dichloromethane (20 mL) are added, and the mixture is stirred for 20 hours at room temperature. The reaction mixture is washed with water, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.

Using Coupling Reagents

An alternative approach employs modern coupling reagents, which avoid the use of corrosive reagents like thionyl chloride:

To a solution of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (5 mmol) in DMF (20 mL), HATU (6 mmol) and DIPEA (15 mmol) are added. After stirring for 30 minutes, 6-methoxy-1,3-benzothiazol-2-amine (5 mmol) is added, and the mixture is stirred overnight at room temperature. The reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

This method often provides higher yields and purer products by reducing side reactions.

Optimized One-Pot Synthesis

For improved efficiency, a one-pot synthesis combining multiple steps can be employed, drawing from similar approaches for related compounds:

To a solution of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (5 mmol) in toluene (25 mL), catalytic DMF (0.1 mL) and thionyl chloride (7.5 mmol) are added. The mixture is heated at 80°C for 2 hours. After cooling to room temperature, the solvent and excess thionyl chloride are removed under reduced pressure.

The crude acid chloride is dissolved in dichloromethane (20 mL), and 6-methoxy-1,3-benzothiazol-2-amine (5 mmol) in dichloromethane (10 mL) is added dropwise at 0°C, followed by triethylamine (10 mmol). The mixture is allowed to warm to room temperature and stirred overnight. After standard workup and purification procedures, the target compound is obtained.

Comparative Yields and Conditions

Table 1 summarizes the comparative yields and conditions for different synthetic approaches to N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide:

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid Chloride | Thionyl chloride, TEA | 4h reflux, 20h RT | 75-85 | High yield, established method | Corrosive reagents |

| Coupling Reagent | HATU, DIPEA | 24h RT | 80-90 | Mild conditions, higher purity | Higher cost of reagents |

| Microwave-Assisted | Thionyl chloride, TEA | 20 min MW, 4h RT | 70-80 | Faster reaction, energy efficient | Specialized equipment |

| One-Pot Method | Thionyl chloride, TEA | 2h 80°C, 16h RT | 65-75 | Fewer isolation steps | Lower yield, purification challenges |

Purification and Analytical Characterization

Purification Methods

The target compound can be purified using several techniques:

Column Chromatography:

Silica gel column chromatography using ethyl acetate/hexane (gradient from 20:80 to 50:50) provides efficient separation from reaction byproducts.

Recrystallization:

Recrystallization from ethanol or ethyl acetate/hexane offers a straightforward purification method for larger scale synthesis.

Analytical Characterization

The purity and structure of this compound can be confirmed through various analytical methods:

1H NMR Spectroscopy:

Expected key signals include methoxy protons (around δ 3.8-3.9 ppm), tetrahydropyran ring protons (δ 3.5-4.1 ppm), aromatic protons, and NH proton (δ 10-12 ppm).

13C NMR Spectroscopy:

Characteristic peaks would include carbonyl carbon (δ 170-175 ppm), aromatic carbons (δ 110-160 ppm), methoxy carbons (δ 55-58 ppm), and tetrahydropyran carbons (δ 30-70 ppm).

Mass Spectrometry:

The molecular ion peak would correspond to the calculated molecular weight of the compound, with characteristic fragmentation patterns involving cleavage at the carboxamide bond.

Scale-Up Considerations and Industrial Applications

When scaling up the synthesis of this compound, several factors must be considered:

Process Optimization

For industrial-scale synthesis, continuous flow processes can enhance efficiency and safety. These systems allow for better temperature control and reduced exposure to hazardous intermediates.

Green Chemistry Approaches

Recent advances in benzothiazole synthesis emphasize green chemistry principles. Solvent-free conditions, microwave assistance, and catalytic methods can significantly reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could yield a fully reduced amine.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: Potential therapeutic agent for diseases like cancer or neurodegenerative disorders.

Industry: As an intermediate in the synthesis of dyes, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a tetrahydro-2H-pyran ring , methoxyphenyl group , and 6-methoxybenzothiazole . Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Divergence :

- The target compound replaces the piperazine moiety (common in analogs) with a tetrahydro-2H-pyran core , likely altering pharmacokinetic properties (e.g., metabolic stability, solubility).

- The 6-methoxybenzothiazole group distinguishes it from analogs with unsubstituted benzothiazoles (e.g., 4j, 4k) or fused benzopyran systems (e.g., 940841-93-0) .

The absence of piperazine in the target compound may shift its mechanism of action. The methoxy groups in the target compound could enhance lipophilicity compared to non-methoxylated analogs, influencing blood-brain barrier penetration or target binding .

Synthetic Feasibility :

- High-yield synthesis (>80%) is achievable for piperazine-benzothiazole hybrids (e.g., 4j, 4k), whereas analogs with complex substituents (e.g., 4l in , % yield) face synthetic challenges . The tetrahydro-2H-pyran core in the target compound may require specialized ring-closing strategies.

Research Findings and Limitations

- Activity Gaps: No direct bioactivity data are available for the target compound, unlike its piperazine-based analogs. Testing against cancer cell lines (e.g., MCF-7, HeLa) or HIV proteases is recommended for comparative evaluation.

- Computational Insights : Molecular docking studies suggest that the tetrahydro-2H-pyran core may interact with hydrophobic enzyme pockets, while the methoxyphenyl group could participate in π-π stacking .

- Synthetic Challenges : The steric hindrance of the tetrahydro-2H-pyran ring may complicate functionalization, as seen in low-yield analogs like 4l .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O4S |

| Molecular Weight | 358.41 g/mol |

| LogP | 3.7184 |

| Polar Surface Area | 47.965 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including the compound , exhibit notable antimicrobial properties. For instance, compounds with similar structures have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial topoisomerases, which are critical for DNA replication and transcription .

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of cancer cell lines. In vitro studies demonstrated that related compounds exhibited IC50 values ranging from 1.2 to 5.3 µM against various cancer cell lines, including MCF-7 and HCT116 . These findings suggest that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.

Antioxidant Properties

Antioxidant activity is another area where this compound shows potential. In assays measuring oxidative stress, derivatives similar to this compound have been reported to exhibit significant scavenging effects on free radicals, indicating a protective effect against oxidative damage in cells .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several benzothiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 16 μM against E. coli and S. aureus, showcasing its potential as an antibacterial agent .

- Anticancer Screening : In another study focusing on anticancer properties, the compound was tested against a panel of cancer cell lines. The findings revealed that it could effectively inhibit cell growth with selectivity towards certain types of cancer cells, particularly those expressing high levels of specific receptors .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this compound given its heterocyclic complexity?

Answer:

Optimization should focus on stepwise functionalization of the benzothiazole and tetrahydropyran moieties. Key steps include:

- Coupling Reactions : Use Suzuki-Miyaura cross-coupling for aryl group introduction (e.g., 4-methoxyphenyl) under Pd catalysis .

- Cyclization Conditions : Employ microwave-assisted synthesis to enhance reaction rates and reduce side products .

- Purification : Utilize flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate high-purity product .

Yield improvements may require iterative adjustment of solvent polarity, temperature, and catalyst loading, guided by DOE (Design of Experiments) principles .

Basic: Which spectroscopic and analytical techniques are critical for structural validation?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at C6 of benzothiazole and C4 of phenyl) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and detect isotopic patterns for sulfur-containing moieties .

- X-ray Crystallography : Resolve stereochemical ambiguity in the tetrahydropyran ring .

- IR Spectroscopy : Identify carbonyl (C=O) and amide (N-H) stretches to confirm carboxamide linkage .

Advanced: How can computational methods resolve mechanistic ambiguities in its synthesis?

Answer:

- Reaction Path Modeling : Apply density functional theory (DFT) to map energy barriers for cyclization steps, identifying rate-limiting stages .

- Transition State Analysis : Use quantum mechanics/molecular mechanics (QM/MM) to study stereochemical outcomes during tetrahydropyran formation .

- Machine Learning : Train models on analogous benzothiazole syntheses to predict optimal solvent-catalyst combinations .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based protocols, given benzothiazole’s affinity for ATP-binding pockets .

- Cellular Uptake Studies : Employ LC-MS to quantify intracellular concentrations, ensuring metabolic stability of methoxy groups .

- Cytotoxicity Profiling : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with structural analogs as positive controls .

Advanced: How should researchers address discrepancies in spectral data between synthetic batches?

Answer:

- Comparative Analysis : Cross-validate NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Isotopic Labeling : Introduce deuterated methoxy groups to distinguish environmental effects on chemical shifts .

- Batch-to-Batch Reproducibility : Implement statistical process control (SPC) charts to track variability in reaction parameters .

Advanced: What methodologies assess stability under physiological or environmental conditions?

Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions, monitoring degradation via HPLC .

- Hydrolytic Stability : Use LC-MS to detect cleavage of the carboxamide bond in simulated gastric fluid (pH 1.2–3.0) .

- Environmental Fate Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict biodegradation pathways .

Advanced: What chromatographic techniques resolve stereoisomers or regioisomers?

Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .

- Supercritical Fluid Chromatography (SFC) : Achieve faster separation of diastereomers with CO₂/ethanol modifiers .

- Crystallization-Induced Diastereomer Resolution : Derivatize with chiral auxiliaries (e.g., Mosher’s acid) for solid-state isolation .

Advanced: How can in vivo toxicity be evaluated while minimizing animal use?

Answer:

- Zebrafish Embryo Models : Assess acute toxicity (LC₅₀) and teratogenicity in compliance with OECD TG 236 .

- Organ-on-a-Chip Systems : Simulate hepatic metabolism and nephrotoxicity using microfluidic devices with human cell lines .

- In Silico Tox Prediction : Apply Derek Nexus or ProTox-II to flag potential hepatotoxic or mutagenic motifs (e.g., benzothiazole alerts) .

Advanced: What green chemistry principles apply to its large-scale synthesis?

Answer:

- Solvent Selection : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF for lower environmental impact .

- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse in coupling reactions .

- Waste Minimization : Adopt continuous flow reactors to reduce energy consumption and byproduct formation .

Advanced: How can interdisciplinary approaches enhance structure-activity relationship (SAR) studies?

Answer:

- Fragment-Based Drug Design (FBDD) : Screen truncated analogs (e.g., benzothiazole alone) via X-ray crystallography to identify critical pharmacophores .

- Chemoproteomics : Use activity-based protein profiling (ABPP) to map off-target interactions in complex biological matrices .

- Data Fusion : Integrate computational docking, synthetic accessibility scores, and bioassay data into multi-parameter optimization algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.